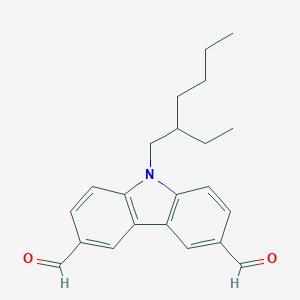

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOZEXSBKOAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584611 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-20-1 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde synthesis protocol

An In-Depth Technical Guide to the Synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Introduction

This compound is a crucial building block in the field of organic electronics. Its carbazole core provides excellent hole-transporting properties and high thermal stability, while the aldehyde functionalities at the 3 and 6 positions offer versatile points for further chemical modification.[1][2][3] The introduction of the bulky, branched 2-ethylhexyl group at the nitrogen atom enhances the solubility of the molecule in common organic solvents, which is a critical factor for the fabrication of electronic devices via solution-based processing techniques.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for researchers and professionals in drug development and materials science.

The primary applications for this compound and its derivatives are found in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3] The dicarboxaldehyde structure serves as a key precursor for the synthesis of more complex conjugated molecules and polymers through reactions like the Knoevenagel condensation.[4]

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of the carbazole core, followed by a double formylation at the 3 and 6 positions.

Figure 1: Overall synthetic workflow for this compound.

This guide will detail the experimental procedures for both the N-alkylation of carbazole and the subsequent Vilsmeier-Haack formylation to yield the final product.

Part A: Synthesis of 9-(2-Ethylhexyl)carbazole

Scientific Rationale and Mechanistic Insights

The first step is the N-alkylation of carbazole with 2-ethylhexyl bromide. The nitrogen atom of the carbazole is sufficiently nucleophilic to displace the bromide ion from the alkyl halide. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.[5]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Carbazole | 167.21 | 10.0 g | 0.0598 | 98% |

| 2-Ethylhexyl bromide | 193.12 | 13.9 g (11.5 mL) | 0.0719 | 95% |

| Potassium Hydroxide (KOH) | 56.11 | 10.1 g | 0.180 | 85% |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.93 g | 0.006 | 99% |

| Toluene | - | 100 mL | - | Anhydrous |

| Deionized Water | - | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 0.0598 mol), potassium hydroxide (10.1 g, 0.180 mol) dissolved in 50 mL of deionized water, and tetrabutylammonium bromide (1.93 g, 0.006 mol).

-

Add 100 mL of toluene to the flask and stir the mixture vigorously.

-

Add 2-ethylhexyl bromide (13.9 g, 0.0719 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it with deionized water (3 x 50 mL) to remove any remaining potassium hydroxide and TBAB.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(2-ethylhexyl)carbazole as a colorless oil.

Part B: Synthesis of this compound

Scientific Rationale and Mechanistic Insights

The second step is the Vilsmeier-Haack formylation of 9-(2-ethylhexyl)carbazole. This reaction introduces two aldehyde groups onto the electron-rich 3 and 6 positions of the carbazole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7] This electrophilic reagent then attacks the carbazole ring in an electrophilic aromatic substitution reaction.[6][7][8] The resulting iminium ion is subsequently hydrolyzed during the workup to yield the desired aldehyde.[6]

Sources

Introduction: The Significance of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key organic compound through detailed spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

This compound, with the chemical formula C₂₂H₂₅NO₂ and a molecular weight of 335.44[1], is a significant building block in the synthesis of advanced organic materials. Its carbazole core provides a rigid, electron-rich aromatic system, while the aldehyde functionalities at the 3 and 6 positions offer reactive sites for further chemical modifications. The 2-ethylhexyl group at the 9-position enhances solubility in organic solvents, a crucial property for solution-processable materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Accurate structural confirmation and purity assessment are paramount in the development of such materials. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, based on established principles and spectral data from analogous structures.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of related carbazole derivatives and the known effects of substituents on chemical shifts[2][3][4][5][6][7][8][9].

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~10.10 | s | 2H | -CHO | - |

| ~8.60 | d | 2H | H-4, H-5 | ~1.5 |

| ~8.05 | dd | 2H | H-2, H-7 | ~8.5, ~1.5 |

| ~7.60 | d | 2H | H-1, H-8 | ~8.5 |

| ~4.30 | d | 2H | N-CH₂- | ~7.5 |

| ~2.10 | m | 1H | -CH(CH₂CH₃)- | - |

| ~1.40 - 1.20 | m | 8H | -(CH₂)₄- | - |

| ~0.90 | t | 6H | -CH₃ x 2 | ~7.0 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | -CHO |

| ~144.0 | C-4a, C-4b |

| ~131.0 | C-3, C-6 |

| ~129.5 | C-1, C-8 |

| ~124.0 | C-4, C-5 |

| ~123.5 | C-2, C-7 |

| ~110.0 | C-8a, C-9a |

| ~48.0 | N-CH₂- |

| ~39.0 | -CH(CH₂CH₃)- |

| ~31.0, 29.0, 24.0, 23.0 | -(CH₂)₄- |

| ~14.0, 11.0 | -CH₃ x 2 |

Experimental Protocol: NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected good solubility and the solvent's minimal interference in the relevant spectral regions.

-

Concentration: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Spectral Interpretation and Structural Elucidation

The interpretation of the NMR spectra is a logical process of assigning each signal to a specific nucleus within the molecule. This process is guided by chemical shifts, integration values, and signal multiplicities[10].

¹H NMR Spectrum Analysis

-

Aldehyde Protons (-CHO): The most downfield signal, predicted around 10.10 ppm, is characteristic of aldehyde protons[11][12]. The strong deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. A singlet is expected as there are no adjacent protons. The integration for two protons confirms the presence of two aldehyde groups.

-

Aromatic Protons (Carbazole Core): The signals in the region of 7.60-8.60 ppm are attributed to the protons on the carbazole ring system. The electron-withdrawing aldehyde groups significantly deshield the adjacent protons.

-

H-4 and H-5: These protons are predicted to be the most downfield in the aromatic region (~8.60 ppm) due to their proximity to the electron-withdrawing aldehyde groups and the anisotropic effect of the carbonyls. They will appear as doublets due to coupling with H-2 and H-7, respectively, with a small meta-coupling constant.

-

H-2 and H-7: These protons (~8.05 ppm) will be doublets of doublets, coupling to both the ortho (H-1, H-8) and meta (H-4, H-5) protons.

-

H-1 and H-8: These protons (~7.60 ppm) are expected to be the most upfield in the aromatic region and will appear as doublets due to ortho-coupling with H-2 and H-7, respectively.

-

-

Aliphatic Protons (2-Ethylhexyl Group):

-

N-CH₂-: The methylene protons directly attached to the nitrogen atom are deshielded and appear around 4.30 ppm as a doublet, due to coupling with the adjacent methine proton.

-

-CH(CH₂CH₃)-: The single methine proton will be a complex multiplet around 2.10 ppm, as it is coupled to the N-CH₂- protons and the protons of the ethyl and butyl chains.

-

-(CH₂)₄- and -CH₃: The remaining methylene and methyl protons of the ethylhexyl group will appear in the upfield region (0.90-1.40 ppm) as overlapping multiplets and triplets, respectively.

-

¹³C NMR Spectrum Analysis

-

Carbonyl Carbons (-CHO): The aldehyde carbonyl carbons are highly deshielded and will appear far downfield, around 191.0 ppm.

-

Aromatic Carbons (Carbazole Core): The twelve carbons of the carbazole core will give rise to six signals due to the molecule's symmetry.

-

The carbons directly attached to the nitrogen (C-8a, C-9a) and the carbons bearing the aldehyde groups (C-3, C-6) will have distinct chemical shifts. The other aromatic carbons will appear in the expected range of 110-144 ppm.

-

-

Aliphatic Carbons (2-Ethylhexyl Group): The eight carbons of the 2-ethylhexyl group will produce distinct signals in the upfield region of the spectrum (~11-48 ppm). The N-CH₂ carbon will be the most downfield of this group.

Visualization of Molecular Structure and Workflow

To visually represent the molecular structure and the logical flow of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a robust experimental protocol and a logical interpretation strategy, researchers can confidently confirm the structure and purity of this important organic material. The principles outlined herein are broadly applicable to the NMR analysis of other complex organic molecules, serving as a valuable resource for the scientific community.

References

-

Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. PubMed. Available at: [Link]

-

(a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... ResearchGate. Available at: [Link]

- Supporting Information.

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

-

Example 8. Available at: [Link]

-

Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials (RSC Publishing). Available at: [Link]

-

Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Publications. Available at: [Link]

-

¹H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

A Carbazole-Derived Nitroxide That Is an Analogue of Cytidine: A Rigid Spin Label for DNA and RNA. ACS Publications. Available at: [Link]

- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. Available at: [Link]

-

Interpreting. OpenOChem Learn. Available at: [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available at: [Link]

-

4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. Available at: [Link]

-

9-[(2R)-2-ethylhexyl]carbazole-3,6-dicarbaldehyde. PubChem. Available at: [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]

-

Supramolecular complex catalyzed green synthesis of 9-(2-Ethylhexyl) carbazole: Structural, optical and DFT investigations. Scilit. Available at: [Link]

Sources

- 1. This compound 97 169051-20-1 [sigmaaldrich.com]

- 2. Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. snorrisi.hi.is [snorrisi.hi.is]

- 7. DSpace [diposit.ub.edu]

- 8. mdpi.com [mdpi.com]

- 9. ossila.com [ossila.com]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

A Comprehensive Technical Guide to the UV-Vis Absorption and Photoluminescence Spectra of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Introduction: The Versatile Carbazole Core in Modern Research

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials. Their inherent electron-rich nature, rigid planar structure, and excellent thermal and chemical stability make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and photovoltaic systems to biological sensors and pharmaceuticals. The ability to functionalize the carbazole core at the 3, 6, and 9 positions allows for precise tuning of its electronic and photophysical properties.

This guide focuses on a specific, highly functional derivative: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde . The introduction of a bulky, solubilizing 2-ethylhexyl group at the nitrogen (N-9) position enhances its processability in common organic solvents. Simultaneously, the powerful electron-withdrawing dicarboxaldehyde groups at the 3 and 6 positions significantly modify the electronic structure, creating a molecule with distinct intramolecular charge transfer (ICT) characteristics. Understanding the UV-Vis absorption and photoluminescence spectra of this compound is paramount for harnessing its potential in various applications.

This document provides a detailed exploration of the theoretical underpinnings of its photophysical behavior, comprehensive experimental protocols for its characterization, and an in-depth interpretation of its spectral properties, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Photophysics of a D-A-D Carbazole System

The photophysical properties of this compound are governed by the interplay between the electron-donating carbazole core and the electron-accepting aldehyde groups. This "Donor-Acceptor-Donor" (D-A-D) type structure gives rise to interesting electronic transitions.

UV-Vis Absorption: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated organic molecules like our target compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The key transitions are:

-

π → π* Transitions: These are characteristic of conjugated systems. The extended π-system of the carbazole core gives rise to strong absorption bands, typically in the UV region. The presence of the aldehyde groups in conjugation with the carbazole ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted carbazole.

-

n → π* Transitions: The aldehyde groups contain non-bonding (n) electrons on the oxygen atoms. Transitions of these electrons to the π* anti-bonding orbitals are also possible. These transitions are generally weaker than π → π* transitions and can sometimes be obscured by them.

-

Intramolecular Charge Transfer (ICT): In D-A systems, absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating carbazole core, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-accepting aldehyde groups. This ICT transition is highly sensitive to the polarity of the surrounding solvent.

Photoluminescence: The Emissive Relaxation Pathway

Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, probes the emission of light from a molecule after it has absorbed light. This guide will focus on fluorescence, the rapid emission of light from the lowest singlet excited state (S₁) to the ground state (S₀).

A Jablonski diagram is a useful tool for visualizing the processes of absorption and fluorescence.

Caption: Experimental workflow for UV-Vis and photoluminescence analysis.

Materials and Reagents

-

Compound: this compound (Purity >97%)

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, tetrahydrofuran (THF), acetonitrile, ethanol).

-

Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Protocol 1: UV-Vis Absorption Spectroscopy

-

Stock Solution Preparation (e.g., 1 mM): Accurately weigh a small amount of the compound (e.g., 3.35 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of THF) in a volumetric flask. This ensures a precise starting concentration.

-

Rationale: A stock solution allows for easy and accurate preparation of dilute working solutions. THF is a good starting solvent due to its ability to dissolve a wide range of organic compounds.

-

-

Working Solution Preparation (e.g., 10 µM): Prepare working solutions by diluting the stock solution in the desired spectroscopic solvents. A typical concentration for UV-Vis measurements is in the range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Rationale: Working within the linear dynamic range of the instrument is crucial for accurate determination of molar absorptivity.

-

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place it in the spectrophotometer and record a baseline spectrum.

-

Rationale: This step corrects for any absorption from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the compound of interest.

-

-

Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Rationale: Rinsing the cuvette prevents dilution of the sample. The chosen wavelength range should cover all expected electronic transitions.

-

Protocol 2: Photoluminescence (Fluorescence) Spectroscopy

-

Sample Preparation: Use the same working solutions prepared for the UV-Vis measurements (1-10 µM).

-

Rationale: Using dilute solutions helps to avoid inner filter effects and aggregation-induced quenching, which can distort the emission spectrum and reduce the fluorescence intensity.

-

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

-

Determination of Excitation Wavelength (λex): The optimal excitation wavelength is typically the absorption maximum (λmax) determined from the UV-Vis spectrum. Set this wavelength in the instrument's excitation monochromator.

-

Rationale: Exciting at the λmax ensures the strongest fluorescence signal.

-

-

Blank Measurement: Record an emission spectrum of the pure solvent to check for any fluorescent impurities.

-

Rationale: Solvents, even of spectroscopic grade, can sometimes contain fluorescent impurities that could interfere with the sample's emission.

-

-

Emission Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where no further emission is observed (e.g., if λex is 350 nm, scan from 360 nm to 700 nm).

-

Rationale: Scanning from a slightly longer wavelength than the excitation wavelength prevents the detection of scattered excitation light.

-

-

(Optional) Excitation Spectrum Acquisition: To confirm the purity of the sample and that the emission originates from the main absorbing species, an excitation spectrum can be recorded. Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should closely match the absorption spectrum.

Data Interpretation and Expected Spectral Properties

Expected UV-Vis Absorption Spectrum

The UV-Vis spectrum in a non-polar solvent like dichloromethane is expected to exhibit two main absorption bands:

-

A strong, structured band at shorter wavelengths (approximately 290-340 nm), which can be attributed to the π → π* transitions within the carbazole core.

-

A broader, less intense band at longer wavelengths (approximately 350-400 nm), corresponding to the intramolecular charge transfer (ICT) from the carbazole donor to the aldehyde acceptors. The presence of two aldehyde groups is expected to significantly red-shift this band compared to mono-substituted carbazoles.

Expected Photoluminescence Spectrum

Upon excitation at the ICT absorption band, the compound is expected to exhibit fluorescence.

-

Emission Wavelength: In a solvent of moderate polarity like THF, the emission maximum is anticipated to be in the blue-green region of the spectrum (approximately 450-500 nm).

-

Solvatochromism: A pronounced positive solvatochromism is expected. As the solvent polarity increases (e.g., from hexane to ethanol), the emission peak should show a significant bathochromic (red) shift. This is a hallmark of an excited state with a larger dipole moment than the ground state, consistent with an ICT character.

-

Quantum Yield: The fluorescence quantum yield may be moderate. While the rigid carbazole core is conducive to high fluorescence, the presence of aldehyde groups can introduce non-radiative decay pathways, potentially lowering the quantum yield compared to simple N-alkylcarbazoles.

Summary of Expected Photophysical Data

The following table summarizes the anticipated photophysical properties of this compound in different solvents.

| Solvent | Polarity | Expected λabs (nm) (ICT) | Expected λem (nm) | Expected Stokes Shift (cm-1) |

| Hexane | Non-polar | ~350-380 | ~420-450 | ~4500-5500 |

| Dichloromethane | Polar Aprotic | ~360-390 | ~460-490 | ~5000-6000 |

| Ethanol | Polar Protic | ~360-390 | ~480-520 | ~5500-6500 |

Note: These are estimated values based on data from analogous compounds and established photophysical principles.

Conclusion and Future Directions

This compound is a promising organic material with tunable photophysical properties. Its D-A-D architecture leads to distinct UV-Vis absorption and photoluminescence spectra characterized by intramolecular charge transfer. The strong solvatochromic effect on its fluorescence makes it a potential candidate for use in chemical sensors and as an environmentally sensitive fluorescent probe.

Further research should focus on the experimental determination of its photophysical parameters, including fluorescence quantum yield and lifetime in various solvents. Investigating its performance in optoelectronic devices, such as OLEDs, would also be a valuable next step in realizing the full potential of this versatile carbazole derivative. This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on such investigations.

References

-

Altinolcek, N., et al. (2021). Carbazole-based D-π-A intramolecular charge transfer compounds: Synthesis, thermal, electrochemical and photophysical properties. Journal of Molecular Structure, 1230, 129888. [Link]

-

Li, J., et al. (2001). Synthesis of 9-ethylcarbazole. Organic Syntheses, 78, 22. [Link]

-

Tavasli, M., et al. (2021). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Dyes and Pigments, 184, 108836. [Link]

-

NIST Chemistry WebBook, Carbazole. [Link]

-

Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1430-1438. [Link]

Solubility of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of advanced organic electronic materials. In the absence of extensive published quantitative data, this guide establishes a predictive solubility profile based on the compound's molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring a self-validating system for experimental design. This document is intended for researchers, chemists, and materials scientists working in organic electronics, drug discovery, and specialty chemical synthesis.

Introduction: The Significance of this compound

This compound is a derivative of carbazole, a class of heterocyclic aromatic compounds renowned for their unique electronic and photophysical properties.[1][2] The strategic placement of a bulky, non-polar 2-ethylhexyl group at the 9-position and polar dicarboxaldehyde functionalities at the 3 and 6-positions creates a molecule with a unique combination of properties. The carbazole core is a well-established building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic applications.[2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in solution-processable fabrication techniques, such as spin-coating, inkjet printing, and roll-to-roll processing. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, purification processes (like recrystallization), and the formulation of inks for device fabrication.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] An analysis of the molecular structure of this compound allows for a robust prediction of its solubility in various classes of organic solvents.

-

The Carbazole Core: The tricyclic aromatic carbazole nucleus is inherently non-polar and hydrophobic.

-

The 9-(2-Ethylhexyl) Group: This branched alkyl chain is highly non-polar and significantly contributes to the molecule's solubility in non-polar organic solvents. Its bulky nature can also disrupt crystal packing, which may further enhance solubility.

-

The 3,6-Dicarboxaldehyde Groups: The two aldehyde groups are polar and can act as hydrogen bond acceptors. These groups will promote solubility in polar aprotic solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Cyclohexane | High to Medium | The large, non-polar ethylhexyl group and the aromatic carbazole core will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF) | High | These solvents can effectively solvate both the non-polar and polar regions of the molecule. The polarity of the solvent will interact favorably with the dicarboxaldehyde groups. |

| Polar Protic | Methanol, Ethanol | Low to Medium | While the aldehyde groups can accept hydrogen bonds, the large non-polar regions of the molecule will limit its solubility in highly polar, hydrogen-bond-donating solvents. |

Experimental Workflow for Quantitative Solubility Determination

To provide researchers with a practical and reliable method for obtaining precise solubility data, the following experimental protocols are presented. These protocols constitute a self-validating system for generating accurate and reproducible results.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 1: Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.[4][5]

A. Materials and Equipment

-

This compound

-

Selected organic solvent

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Vacuum oven

B. Procedure

-

Add an excess amount of the solute to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

-

Allow the mixture to equilibrate for at least 24 hours to ensure the formation of a saturated solution.[6]

-

After equilibration, let the solution stand to allow undissolved solids to settle.

-

Carefully draw a precise volume (e.g., 5.00 mL) of the supernatant using a pipette, and pass it through a syringe filter into a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the evaporation dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the dish with the dry residue.

C. Calculation

-

Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

Protocol 2: UV-Vis Spectrophotometry Method

This method is highly sensitive and suitable for compounds with a strong chromophore, such as the carbazole moiety.[7][8]

A. Additional Materials

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

B. Procedure

Part 1: Preparation of Calibration Curve

-

Prepare a stock solution of the solute in the chosen solvent at a known concentration.

-

Perform a series of dilutions to create at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

Part 2: Analysis of Saturated Solution

-

Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

-

Carefully draw a small, precise aliquot of the filtered supernatant.

-

Dilute the aliquot with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

C. Calculation

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution using the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample × Dilution factor

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. The presence of both large non-polar and smaller polar functional groups suggests high solubility in polar aprotic and non-polar solvents, with limited solubility in polar protic solvents. For researchers requiring precise quantitative data for process optimization and formulation, the detailed gravimetric and UV-Vis spectrophotometry protocols provided in this guide offer a robust and reliable framework for experimental determination. These methods, grounded in fundamental analytical principles, empower scientists to generate the critical data needed to advance their research in organic electronics and materials science.

References

-

Determination of Solubility by Gravimetric Method.

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.

-

Solubility of Organic Compounds. (2023-08-31).

-

Organic Chemistry: Introduction to Solubility. (2021-03-22). SALTISE.

-

Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Solubility of Organic Compounds. Chemistry Steps.

-

How To Predict Solubility Of Organic Compounds?. (2025-02-12). Chemistry For Everyone - YouTube.

-

Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore.

-

Physics-Based Solubility Prediction for Organic Molecules. (2024). PubMed Central (PMC).

-

How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). ResearchGate.

-

Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc. ACS Publications.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023-10-29). PubMed.

-

How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017-02-07). ResearchGate.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Solubility - What dissolves in What?. (2023-01-22). Chemistry LibreTexts.

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020-11-13). PMC - NIH.

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.

-

How to find solubilities of drugs by using uv-visible spectroscopy?. (2014-01-05). ResearchGate.

-

4 - Solubility - Gravimetric Method. Scribd.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

MultiScreen Solubility Filter Plate. Sigma-Aldrich.

-

Kinetic Solubility Assays Protocol. AxisPharm.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Electrochemical properties of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

An In-Depth Technical Guide to the Electrochemical Properties of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Foreword: Unveiling the Electronic Landscape of a Versatile Carbazole Derivative

This technical guide delves into the core electrochemical properties of this compound, a molecule of significant interest in the realm of organic electronics and materials science. The carbazole moiety, with its rigid, electron-rich π-conjugated system, serves as an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3] The strategic placement of electron-withdrawing aldehyde groups at the 3 and 6 positions, coupled with the solubilizing 2-ethylhexyl chain at the 9-position, allows for fine-tuning of the molecule's electronic and physical properties.

Understanding the electrochemical behavior of this molecule is paramount for predicting its performance in electronic devices. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing its key electrochemical parameters, primarily focusing on the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through cyclic voltammetry.

The Electron Donor-Acceptor Architecture and its Electrochemical Implications

The molecular structure of this compound features a classic donor-acceptor (D-A) design. The carbazole core acts as the electron donor, while the two carboxaldehyde groups function as electron acceptors. This intramolecular charge transfer character is a key determinant of its optical and electronic properties. The 2-ethylhexyl group is primarily introduced to enhance solubility in common organic solvents, a crucial aspect for solution-based processing of organic electronic devices.

The energy levels of the HOMO and LUMO, and the resulting energy gap (Eg), are fundamental parameters that govern the injection of charge carriers (holes and electrons) from electrodes and the transport of these carriers within a device. A precise determination of these values is therefore essential for rational material design and device engineering.

Probing the Redox Landscape: Cyclic Voltammetry as the Primary Investigative Tool

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species.[4][5] It provides valuable information about the oxidation and reduction potentials of a molecule, which can then be used to estimate its HOMO and LUMO energy levels.

The Causality Behind the Experimental Setup

A three-electrode system is employed in cyclic voltammetry to ensure accurate potential control and current measurement.[4][6]

-

Working Electrode (WE): Typically a glassy carbon or platinum electrode, this is where the electrochemical reaction of interest (oxidation or reduction of the analyte) occurs. Its inert nature prevents interference with the reaction.

-

Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used. It provides a stable potential against which the potential of the working electrode is measured.

-

Counter Electrode (CE) or Auxiliary Electrode: A platinum wire is often used. It completes the electrical circuit, allowing current to flow between it and the working electrode without affecting the potential of the reference electrode.

The choice of solvent and supporting electrolyte is critical. The solvent must dissolve the analyte and the electrolyte, and be electrochemically stable within the potential window of the experiment. Acetonitrile or dichloromethane are common choices for organic molecules. The supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution).

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.

A Self-Validating Experimental Protocol

The following protocol outlines the steps for a reliable cyclic voltammetry measurement of this compound.

Materials:

-

This compound

-

Ferrocene (internal standard)

-

Tetrabutylammonium hexafluorophosphate (TBAPF6) (supporting electrolyte)

-

Anhydrous acetonitrile or dichloromethane (solvent)

-

Working electrode (e.g., 3 mm diameter glassy carbon)

-

Reference electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Argon or nitrogen gas for deoxygenation

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of TBAPF6 in the chosen anhydrous solvent.

-

Preparation of the Analyte Solution: Prepare a ~1 mM solution of this compound in the electrolyte solution.

-

Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse with deionized water and the solvent, then dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.

-

Deoxygenation: Purge the solution with argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan for both oxidation and reduction events. A typical starting point could be from -2.0 V to +2.0 V vs. Ag/AgCl.

-

Set the scan rate, typically between 50 and 100 mV/s.[7]

-

Record the cyclic voltammogram.

-

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple will provide a stable internal reference potential.

Deciphering the Voltammogram: From Raw Data to Meaningful Parameters

The output of a CV experiment is a plot of current versus potential, known as a cyclic voltammogram. From this plot, the onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined. These are the potentials at which the current begins to deviate from the baseline, indicating the start of the respective electrochemical processes.

Calculating HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations, with the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[8][9] The redox potential of Fc/Fc+ is assumed to be -4.8 eV relative to the vacuum level.[8]

EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]

ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]

Where:

-

E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple, calculated as (Epa + Epc)/2.

The electrochemical energy gap (Egelectrochem) is then the difference between the HOMO and LUMO levels:

Egelectrochem (eV) = ELUMO - EHOMO

Representative Data and Analysis

The following table presents hypothetical but realistic electrochemical data for this compound, based on typical values for similar carbazole derivatives.

| Parameter | Value (V vs. Ag/AgCl) |

| Eoxonset | +1.10 |

| Eredonset | -1.50 |

| E1/2(Fc/Fc+) | +0.40 |

Calculated Electrochemical Properties:

| Parameter | Calculation | Value (eV) |

| EHOMO | - [1.10 - 0.40 + 4.8] | -5.50 |

| ELUMO | - [-1.50 - 0.40 + 4.8] | -2.90 |

| Egelectrochem | -2.90 - (-5.50) | 2.60 |

Structure-Property Relationships: A Deeper Dive

The electrochemical properties of this compound are a direct consequence of its molecular structure.

Caption: Relationship between molecular structure and electrochemical properties.

-

Carbazole Core: The electron-rich nature of the carbazole nucleus leads to a relatively high-lying HOMO level, making the molecule susceptible to oxidation.

-

Aldehyde Groups: The electron-withdrawing nature of the carboxaldehyde groups at the 3 and 6 positions stabilizes the LUMO, lowering its energy level and facilitating reduction. This also contributes to a smaller HOMO-LUMO gap.

-

2-Ethylhexyl Chain: While primarily for solubility, this bulky alkyl group can have a minor electronic effect and can influence the solid-state packing of the molecules, which in turn can affect charge transport in thin films.

Photophysical Correlation: UV-Visible Spectroscopy

The optical properties of this compound, determined by UV-Visible absorption spectroscopy, can corroborate the electrochemical findings. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to calculate the optical band gap (Egopt).

Egopt (eV) = 1240 / λonset (nm)

It is important to note that the electrochemical and optical band gaps are not identical due to exciton binding energy, but they should be in close agreement.[8] A significant discrepancy could indicate strong intermolecular interactions or other complex electronic phenomena.

Concluding Remarks

The electrochemical characterization of this compound, primarily through cyclic voltammetry, is a critical step in evaluating its potential for use in organic electronic devices. By following a robust and self-validating experimental protocol, researchers can reliably determine the HOMO and LUMO energy levels, which are key predictors of device performance. The interplay between the electron-donating carbazole core, the electron-withdrawing aldehyde substituents, and the solubilizing alkyl chain provides a versatile platform for the rational design of new materials with tailored electrochemical and photophysical properties.

References

-

Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available from: [Link].

-

MDPI. 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Available from: [Link].

-

Journal of Chemical Education. A Practical Beginner's Guide to Cyclic Voltammetry. Available from: [Link].

-

MDPI. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Available from: [Link].

-

ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available from: [Link].

-

ResearchGate. ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Available from: [Link].

-

IJRTE. CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available from: [Link].

-

Uludag University. Carbazole-based D-π-A type compounds: Synthesis, characterisation and investigation of their intramolecular charge transfer properties. Available from: [Link].

-

ACS Publications. Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. Available from: [Link].

-

UPB Scientific Bulletin. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Available from: [Link].

-

PubMed Central. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Available from: [Link].

-

Chemistry Stack Exchange. Cyclic Voltammetry - HOMO and LUMO levels. Available from: [Link].

-

ResearchGate. Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Available from: [Link].

-

Scholarena. Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link].

-

Reddit. Determination of HOMO-LUMO properties through CV. Available from: [Link].

-

Royal Society of Chemistry. Carbazole-based polymers for organic photovoltaic devices. Available from: [Link].

-

Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. Available from: [Link].

-

Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. Available from: [Link].

-

MDPI. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Available from: [Link].

-

Kyung Hee University. Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Available from: [Link].

-

ResearchGate. Cyclic Voltammetry of Organic Compounds. Available from: [Link].

-

ResearchGate. Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link].

-

MDPI. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Available from: [Link].

Sources

- 1. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 2. scholarena.com [scholarena.com]

- 3. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Thermal stability and decomposition temperature of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

An In-Depth Technical Guide

Thermal Stability and Decomposition Profile of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition characteristics of this compound (CAS 169051-20-1). This molecule, featuring a functionalized carbazole core, is of significant interest to researchers in organic electronics and materials science. Thermal stability is a critical parameter that dictates the material's processing window, operational lifetime, and storage requirements. While specific experimental decomposition data for this exact compound is not widely published, this guide establishes a robust methodology for its determination using standard thermal analysis techniques. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide field-proven experimental protocols, and discuss the interpretation of the resulting data in the context of the molecule's structural features. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to characterize this and similar carbazole derivatives.

Introduction: The Imperative of Thermal Stability

This compound is a derivative of carbazole, a class of aromatic heterocyclic compounds renowned for their electronic properties and applications in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and as hole-transport materials.[1][2] The introduction of a branched 2-ethylhexyl chain enhances solubility in organic solvents, a key attribute for solution-based processing techniques. The aldehyde functional groups at the 3 and 6 positions provide reactive sites for further molecular elaboration, making it a versatile building block.

The thermal stability of such organic semiconductor materials is not merely an academic curiosity; it is a cornerstone of device performance and reliability.[3][4] Materials used in electronic devices are often subjected to thermal stress during fabrication (e.g., vacuum deposition, annealing) and operation.[5] Thermal degradation can lead to a catastrophic loss of function. Therefore, a precise understanding of a material's decomposition temperature is essential for:

-

Defining the upper limit for material processing and device fabrication.

-

Predicting the long-term operational stability and lifetime of devices.

-

Ensuring batch-to-batch consistency and quality control.

This guide provides the scientific foundation and practical protocols to accurately assess the thermal profile of this compound.

Foundational Principles of Thermal Analysis

The thermal behavior of a material is primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Thermogravimetric Analysis (TGA)

At its core, TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] A high-precision balance continuously weighs the sample as it is heated at a constant rate. The resulting plot of mass versus temperature provides a quantitative measure of thermal stability. The key parameter derived from TGA is the decomposition temperature (T_d) , often defined as the temperature at which the material has lost a specific percentage (typically 5%) of its initial mass.[8] This indicates the onset of significant thermal degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This technique is exceptionally sensitive to phase transitions, even those that do not involve a change in mass.[10] For a semicrystalline organic material, a DSC thermogram can reveal:

-

Glass Transition Temperature (T_g): The temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. This is observed as a step-like change in the heat flow.[8]

-

Melting Temperature (T_m): The temperature at which a crystalline solid melts into a liquid. This is observed as a sharp endothermic peak (heat is absorbed).[9] The reported melting point for this compound is 105-110 °C.

-

Crystallization Temperature (T_c): The temperature at which a material crystallizes from the molten state upon cooling, observed as an exothermic peak (heat is released).

DSC complements TGA by providing a more complete picture of the material's thermal behavior, distinguishing between physical phase changes (like melting) and chemical degradation (mass loss).[10]

Experimental Workflow for Thermal Characterization

A robust and reproducible thermal analysis follows a systematic workflow. The causality for each step is grounded in ensuring data accuracy and integrity.

General Workflow Diagram

The diagram below illustrates the logical sequence for a comprehensive thermal analysis of an organic material like this compound.

Detailed Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed as a self-validating system, incorporating standard practices for instrument calibration and sample handling. It is based on established methodologies for organic materials.[11][12]

Objective: To determine the decomposition temperature (T_d) of this compound.

Materials & Equipment:

-

Thermogravimetric Analyzer

-

Microbalance (sensitivity ±0.01 mg)

-

Alumina or platinum crucibles[8]

-

This compound sample

-

High-purity nitrogen gas (purge gas)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials. This step is critical for data accuracy.[11]

-

Sample Preparation:

-

Place an empty alumina crucible onto the TGA's microbalance and tare it.

-

Carefully weigh 5-10 mg of the sample into the crucible.[13] A smaller sample size minimizes thermal gradients within the sample, ensuring uniform heating.

-

Record the exact initial mass.

-

-

Instrument Setup:

-

Place the sample-loaded crucible into the TGA furnace.

-

Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the measured stability is inherent to the molecule itself and not a reaction with air.[14]

-

Program the temperature profile:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard convention that balances resolution and experimental time.[14]

-

-

-

Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the decomposition temperature (T_d) as the temperature at which 5% weight loss occurs. This is a widely accepted metric for comparing the thermal stability of organic materials.[8]

-

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (T_m) and glass transition temperature (T_g) of this compound.

Materials & Equipment:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Crimping press

-

High-purity nitrogen gas

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan with a lid using a crimping press. This prevents any loss of sample due to sublimation.[8]

-

Prepare an identical empty sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the nitrogen purge gas flow rate to 30-50 mL/min.

-

Program the temperature profile for a heat-cool-heat cycle. This cycle is essential for observing the glass transition, which is most clearly seen in the second heating scan after erasing the material's prior thermal history.[8]

-

First Heat: Ramp from 30 °C to 150 °C at 10 °C/min.

-

Cool: Cool from 150 °C to 0 °C at 10 °C/min.

-

Second Heat: Ramp from 0 °C to 200 °C at 10 °C/min.

-

-

-

Data Acquisition: Start the experiment, recording the heat flow versus temperature.

-

Data Analysis:

-

From the first heating scan, determine the melting temperature (T_m) from the peak of the endotherm. This should align with the literature value of 105-110 °C.

-

From the second heating scan, identify the glass transition temperature (T_g) as the midpoint of the step change in the baseline.

-

Data Interpretation & Comparative Analysis

The table below summarizes the thermal properties of several carbazole derivatives to provide a comparative context.

| Compound/Material | Decomposition Temp. (T_d) (°C) | Glass Transition Temp. (T_g) (°C) | Reference |

| Carbazole-based compound 7a | 291 (5% weight loss) | Not observed | [16] |

| Carbazole-based compound 7b | 307 (5% weight loss) | Not observed | [16] |

| Series of Benzocarbazole derivatives | 270 - 462 | 78 - 127 | [8] |

| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Above 190 | [1] |

Based on this comparative data, it is reasonable to hypothesize that the T_d (at 5% weight loss) for this compound will likely fall within the 300-400 °C range. The actual value must be confirmed experimentally using the TGA protocol described above. The decomposition mechanism is expected to involve the cleavage of C-C and C-N bonds within the carbazole structure and the attached side chains.[17]

Conclusion

Understanding the thermal stability of this compound is paramount for its successful application in advanced materials and technologies. This guide has outlined a comprehensive and scientifically rigorous approach to this characterization. By employing the detailed TGA and DSC protocols provided, researchers can reliably determine the key thermal parameters—T_d, T_m, and T_g—that define the material's operational and processing limits. While comparative analysis suggests a decomposition temperature in the range of 300-400 °C, empirical verification is essential. The methodologies presented here provide a clear and validated pathway to obtaining this critical data.

References

-

Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. ResearchGate. Available from: [Link]

-

Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials. Available from: [Link]

-

Enhanced thermal stability in organic light-emitting diodes through nanocomposite buffer layers at the anode/organic interface. Journal of Applied Physics. Available from: [Link]

-

Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available from: [Link]

-

Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available from: [Link]

-

DSC traces of a) pyrene 1a and b) carbazole 2a. Heating rate 10 uC min... ResearchGate. Available from: [Link]

-

Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available from: [Link]

-

A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer Degradation and Stability. Available from: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]

-

Improving the Thermal Stability of Top‐Emitting Organic Light‐Emitting Diodes by Modification of the Anode Interface. ResearchGate. Available from: [Link]

-

(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. Available from: [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. Available from: [Link]

-

b: TGA thermogram of treated sample of carbazole. ResearchGate. Available from: [Link]

-

Recent Advances of Self-Healing Electronic Materials Applied in Organic Field-Effect Transistors. PMC - NIH. Available from: [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. Available from: [Link]

-

Thermogravimetric Analysis. Available from: [Link]

-

Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. MDPI. Available from: [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. Available from: [Link] 21.[3]Cyclo-N-alkyl-2,7-carbazoles: Influence of the Alkyl Chain Length on the Structural, Electronic, and Charge Transport Properties. Journal of the American Chemical Society. Available from: [Link]

-

Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives. RSC Publishing. Available from: [Link]

-

An Organic–Inorganic Hybrid Ferroelastic Semiconductor with Thermochromic Effect. Available from: [Link]

-

Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. ResearchGate. Available from: [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd. Available from: [Link]

-

Alkyl Chain Regulation: Distinctive Odd-Even Effects of Mechano-luminescence and Room-Temperature Phosphorescence in Alkyl Substituted Carbazole Amide Derivatives. ResearchGate. Available from: [Link]

-

Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. Available from: [Link]

-

Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. ResearchGate. Available from: [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available from: [Link]

-

DSC curve for the LC compound 6c upon second heating and cooling at a rate of 10 Cmin − 1. ResearchGate. Available from: [Link]

-

Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available from: [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Available from: [Link]

-

Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. PubMed. Available from: [Link]

-

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available from: [Link]

-

A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. NIH. Available from: [Link]

-

4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. Available from: [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available from: [Link]

-

Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. Available from: [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. epfl.ch [epfl.ch]

- 13. torontech.com [torontech.com]

- 14. cpsm.kpi.ua [cpsm.kpi.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Crystal Structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives: A Technical Guide

This guide provides an in-depth technical exploration of the synthesis, crystallization, and crystal structure of 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde and its derivatives. Carbazole-based compounds are a cornerstone in the development of advanced organic electronic materials due to their exceptional photophysical and charge-transport properties.[1] The precise arrangement of molecules in the solid state, or crystal structure, dictates the bulk material properties and, consequently, their performance in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organic functional materials.

Introduction: The Significance of Carbazole Aldehydes

The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers a rigid and planar π-conjugated system that facilitates efficient charge transport.[4] Functionalization at the 3, 6, and 9 positions of the carbazole core allows for the fine-tuning of its electronic properties and solid-state organization.[5] The introduction of aldehyde groups at the 3 and 6 positions, creating dicarboxaldehyde derivatives, provides versatile synthetic handles for the construction of more complex molecular architectures through reactions like Knoevenagel condensation.[6]